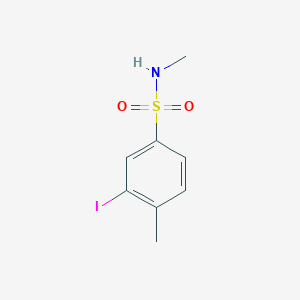

3-iodo-N,4-dimethylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVSPQZHRIBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo N,4 Dimethylbenzene 1 Sulfonamide

Strategies for Constructing the N,4-dimethylbenzenesulfonamide Core

The formation of the N,4-dimethylbenzenesulfonamide framework requires the creation of a robust sulfur-nitrogen bond. The methodologies to achieve this can be broadly categorized into traditional nucleophilic substitution reactions and more contemporary transition-metal-catalyzed cross-coupling reactions, as well as oxidative methods.

Formation of Sulfonamides from Sulfonyl Chlorides and Methylamine (B109427)

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comijarsct.co.in In the context of N,4-dimethylbenzenesulfonamide, this involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with methylamine.

This reaction is a nucleophilic acyl substitution where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Common bases include pyridine, triethylamine, or even an excess of the methylamine reactant itself. cbijournal.com While effective, this method's primary limitation often lies in the preparation of the sulfonyl chloride precursor, which can require harsh conditions. mit.edu

| Parameter | Description | Common Examples |

|---|---|---|

| Sulfonylating Agent | The source of the sulfonyl group. | 4-methylbenzenesulfonyl chloride (Tosyl chloride) |

| Amine | The nitrogen nucleophile. | Methylamine |

| Base | Neutralizes HCl byproduct. | Pyridine, Triethylamine, Sodium hydride cbijournal.com |

| Solvent | Reaction medium. | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN) researchgate.net |

Catalytic C–N Bond Formation Approaches for Sulfonamide Synthesis

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for forming carbon-heteroatom bonds, including the C-N bond in sulfonamides. These methods often provide milder reaction conditions and avoid the use of potentially toxic and unstable sulfonyl chlorides. princeton.edu

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and can be extended to the formation of N-arylsulfonamides. acs.org This approach would involve coupling an aryl electrophile, such as 4-bromotoluene (B49008) or 4-iodotoluene, with methanesulfonamide (B31651) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of specialized dialkyl biaryl phosphine ligands is crucial for preventing catalyst decomposition and accelerating the key reductive elimination step. nih.gov This method is valued for its high functional group tolerance and general applicability, avoiding the need for potentially genotoxic reagents like sulfonyl chlorides. acs.org

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts nih.gov |

| Ligand | Stabilizes catalyst, facilitates reaction steps. | XPhos, SPhos, Indole-based ligands nih.gov |

| Aryl Electrophile | Aryl source. | 4-bromotoluene, 4-chlorotoluene, 4-tolyl triflate |

| Nitrogen Source | Sulfonamide nucleophile. | Methanesulfonamide |

| Base | Activates the sulfonamide. | NaOtBu, K₂CO₃, Cs₂CO₃ |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and cost-effective alternative to palladium-based systems. nie.edu.sg While traditional Ullmann reactions required harsh conditions, significant advancements have been made, including the use of ligands and milder reaction media. nie.edu.sg The synthesis of N,4-dimethylbenzenesulfonamide via this route could involve the coupling of 4-halotoluene with methanesulfonamide using a copper salt, such as CuI or Cu(OAc)₂, often in the presence of a ligand like an amino acid or a diamine. nie.edu.sg Some modern protocols have even achieved this transformation under ligand-free conditions, for example, using Cu(OAc)₂ in water, which enhances the method's environmental friendliness and practicality. organic-chemistry.org

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions. nih.govnih.gov Recent developments have shown that nickel catalysts, often combined with photoredox catalysis, can efficiently mediate the coupling of sulfonamides with aryl electrophiles under mild conditions. nih.govnih.gov In a photosensitized nickel-catalyzed reaction, a Ni(0) complex undergoes oxidative addition to an aryl halide (e.g., 4-iodotoluene). nih.gov Following ligand exchange with the sulfonamide and deprotonation, the resulting Ni(II)-amido complex can undergo reductive elimination to form the desired C-N bond. This final, often challenging, step can be facilitated by energy transfer from a photoexcited iridium or organic sensitizer, which generates a triplet excited Ni(II) complex that more readily undergoes reductive elimination. princeton.edunih.gov This dual catalytic approach provides access to a broad range of N-aryl sulfonamides. researchgate.net

Oxidative Coupling Reactions Involving Sulfinates and Amines

A distinct and increasingly popular strategy for sulfonamide synthesis involves the oxidative coupling of sulfinates and amines. This approach bypasses the need for either sulfonyl chlorides or aryl halides. To form N,4-dimethylbenzenesulfonamide, this method would utilize sodium 4-methylbenzenesulfinate (B2793641) (the sodium salt of p-toluenesulfinic acid) and methylamine. The reaction is promoted by an oxidant and, in some cases, a catalyst. For instance, a metal-free procedure has been developed using tetra-n-butylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method is praised for its mild conditions and operational simplicity. rsc.org More recently, electrochemical methods have been reported that enable the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants, representing a green and efficient alternative. acs.orgtue.nl

| Sulfur Source | Nitrogen Source | Catalyst/Promoter | Oxidant |

|---|---|---|---|

| Sodium 4-methylbenzenesulfinate | Methylamine | TBAI (catalytic) | TBHP rsc.org |

| p-Toluenethiol | Methylamine | None (Electrochemical) | Anodic Oxidation acs.org |

| Sodium 4-methylbenzenesulfinate | Methylamine | Copper salts | Molecular Oxygen (Air) |

Regioselective Iodination of Substituted Aromatic Systems

Achieving site-specific iodination on an already substituted benzene (B151609) ring is a significant synthetic challenge due to the directing effects of the existing functional groups. The N,4-dimethylbenzene-1-sulfonamide core presents a unique case where the interplay between the activating methyl group and the meta-directing sulfonamide group must be carefully managed to install an iodine atom at the C3 position.

Electrophilic Aromatic Iodination Strategies on Dimethylbenzene Derivatives

Classical electrophilic aromatic substitution is a fundamental method for the halogenation of arenes. In the context of dimethylbenzene (xylene) derivatives, the methyl groups are ortho-, para-directing activators. wikipedia.org For the precursor to the target molecule, 4-methylbenzenesulfonamide, direct iodination would likely lead to iodination ortho to the activating methyl group.

Research into the direct iodination of p-xylene (B151628) has shown various outcomes depending on the iodinating agent and reaction conditions. For instance, the use of molecular iodine in the presence of an oxidizing agent like nitric acid or a combination of acetic acid, sulfuric acid, and iodic acid can yield 2-iodo-p-xylene. orgsyn.org However, achieving selective iodination at the desired C3 position of N,4-dimethylbenzene-1-sulfonamide via this method is challenging due to the strong ortho-directing effect of the methyl group and the meta-directing, deactivating nature of the sulfonamide. The electronic properties of the sulfonamide group tend to direct incoming electrophiles to the positions meta to it (C3 and C5), while the methyl group directs to its ortho positions (C3 and C5). This convergence of directing effects can potentially favor the desired C3-iodination, though mixtures of isomers are common.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| I2, HNO3 | p-Xylene | 2-Iodo-p-xylene | 50 | orgsyn.org |

| I2, H2O2, EtOH/H2SO4 | p-Xylene | 2-Iodo-p-xylene | 64 | orgsyn.org |

| I2, HIO3, HOAc/H2SO4 | p-Xylene | 2-Iodo-p-xylene | 85 | orgsyn.org |

Interactive Data Table: Electrophilic Iodination of p-Xylene Note: This table illustrates the iodination of a related dimethylbenzene derivative, highlighting common electrophilic iodination conditions.

Directed Ortho Metalation (DoM) and Subsequent Iodolysis

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent with high regioselectivity.

The sulfonamide functional group is a potent DMG. organic-chemistry.orgnih.gov In the case of N,4-dimethylbenzene-1-sulfonamide, the sulfonamide moiety can direct lithiation to the C3 position. The process involves the treatment of the sulfonamide with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, at low temperatures. harvard.edu The subsequent addition of an iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, quenches the organolithium intermediate to yield the 3-iodo-N,4-dimethylbenzene-1-sulfonamide. This method offers excellent control over the position of iodination, directly addressing the regioselectivity challenge.

| Directing Group | Base | Electrophile | Product Position | Reference |

| -SO2NR2 | n-BuLi | I2 | ortho | organic-chemistry.orgnih.gov |

| -CONR2 | s-BuLi/TMEDA | I2 | ortho | organic-chemistry.org |

| -OMe | n-BuLi | I2 | ortho | wikipedia.org |

Interactive Data Table: Directed Ortho Metalation for Iodination Note: This table provides generalized examples of DoM with various directing groups.

Catalytic Halogenation for Site-Specific Iodination

Transition-metal-catalyzed C-H activation has emerged as a highly effective method for site-specific functionalization, including halogenation. researchgate.net These methods can offer regioselectivity that is complementary to classical electrophilic substitution and DoM. Palladium-catalyzed reactions, for instance, have been developed for the ortho-iodination of aromatic compounds guided by a directing group. researchgate.net

While the sulfonamide itself can act as a directing group in some catalytic systems, related functional groups like sulfoxides have been shown to effectively direct palladium-catalyzed C-H iodination. researchgate.net For N,4-dimethylbenzene-1-sulfonamide, a hypothetical catalytic cycle would involve the coordination of the palladium catalyst to the sulfonamide group, followed by C-H activation at the ortho (C3) position to form a palladacycle intermediate. Subsequent reaction with an iodine source, such as N-iodosuccinimide (NIS), would then deliver the iodine atom to the C3 position and regenerate the catalyst. researchgate.net This approach avoids the use of strong organolithium bases required in DoM.

Convergent and Divergent Synthetic Pathways for Assembling this compound

In addition to direct iodination, the target molecule can be assembled through pathways where the key functional groups are introduced in a stepwise manner. These strategies can be either convergent, where pre-functionalized fragments are combined, or divergent, where a common intermediate is elaborated into various derivatives.

Late-Stage Functionalization Strategies (e.g., late-stage sulfonamidation or iodination)

Late-stage functionalization is a powerful concept in medicinal and materials chemistry, allowing for the modification of complex molecules at a late point in the synthesis. researchgate.net This approach can be applied to the synthesis of this compound in two ways: late-stage iodination or late-stage sulfonamidation.

Late-stage iodination involves the synthesis of the N,4-dimethylbenzene-1-sulfonamide scaffold first, followed by the introduction of the iodine atom at the C3 position. The methods described in section 2.2, such as DoM or catalytic C-H iodination, are well-suited for this approach. researchgate.netrsc.org The advantage is that a common, non-iodinated precursor can be synthesized and then selectively iodinated.

Late-stage sulfonamidation follows the reverse logic. This strategy would begin with a pre-iodinated building block, such as 3-iodo-4-methylaniline (B1581167) or 3-iodo-4-methylbenzenesulfonyl chloride. bldpharm.com For example, 3-iodo-4-methylaniline could be diazotized and then subjected to a sulfonyl chloride-forming reaction, followed by amination with methylamine. Alternatively, 3-iodo-4-methylbenzenesulfonyl chloride can be directly reacted with methylamine to furnish the final product. Recent advances have also described photoredox-catalyzed methods for the synthesis of primary aryl sulfonamides, which could potentially be adapted for this purpose. researchgate.net A one-pot diazotisation-iodination procedure starting from an aryl amine has also been reported as an effective late-stage iodination method. researchgate.net

| Strategy | Key Transformation | Starting Material Example | Reference |

| Late-Stage Iodination | C-H Iodination | N,4-dimethylbenzene-1-sulfonamide | researchgate.netrsc.org |

| Late-Stage Sulfonamidation | Sulfonamide formation | 3-Iodo-4-methylbenzenesulfonyl chloride | bldpharm.com |

| Late-Stage Sulfonamidation | Diazotization/Sulfonylation | 3-Iodo-4-methylaniline | researchgate.net |

Interactive Data Table: Late-Stage Functionalization Approaches

Sequential Introduction of Functional Groups

A sequential, linear synthesis provides a robust and often scalable route to the target molecule. A plausible sequence would start from a simple, commercially available starting material like p-toluenesulfonyl chloride.

Sulfonamide Formation: p-Toluenesulfonyl chloride is reacted with methylamine to form N,4-dimethylbenzene-1-sulfonamide. This is a standard nucleophilic acyl substitution reaction.

Directed Iodination: The resulting sulfonamide is then subjected to regioselective iodination at the C3 position. As discussed previously, Directed ortho Metalation (DoM) would be the most reliable method for this transformation. The sulfonamide group directs the deprotonation to the ortho position, and subsequent quenching with an iodine source installs the iodine atom precisely at the C3 position.

This two-step sequence is highly efficient as it builds the molecule in a logical order and utilizes a powerful, regioselective C-H functionalization method to install the final iodo group. The starting materials are readily available, and the reactions are generally high-yielding.

Sustainable and Green Chemistry Aspects in Synthesis Development

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. While a specific green synthesis for this exact molecule is not extensively documented, established sustainable methods for the synthesis of sulfonamides in general can be applied to its manufacturing process. These methods focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

A plausible and established route for synthesizing this compound begins with the commercially available starting material, 3-iodo-4-methylaniline. This process would typically involve two key steps: the conversion of the aniline (B41778) to the corresponding sulfonyl chloride, followed by amination with methylamine. The integration of green chemistry principles can be envisioned at each of these stages.

Step 1: Diazotization and Sulfonyl Chloride Formation

The traditional Sandmeyer reaction, used to convert anilines to sulfonyl chlorides, often involves the use of copper salts and can generate significant waste. More sustainable alternatives aim to replace toxic reagents and solvents. For instance, the use of aqueous reaction media is a significant step towards a greener process. rsc.org

Step 2: Sulfonamidation

The reaction of 3-iodo-4-methylbenzene-1-sulfonyl chloride with methylamine to form the final sulfonamide product is a well-established transformation. To align this step with green chemistry principles, the choice of solvent is critical. Water is an ideal green solvent due to its non-toxic nature and widespread availability. rsc.org The reaction can be performed in an aqueous medium, potentially eliminating the need for volatile organic compounds (VOCs) which are often flammable, toxic, and contribute to air pollution.

Furthermore, the use of a base to scavenge the hydrochloric acid byproduct is common in this step. Traditional methods may employ organic bases that can be difficult to remove from the final product. A greener approach would be to use an inorganic base that can be easily separated, or to conduct the reaction under conditions that minimize the need for a base altogether.

Catalytic Approaches and Waste Reduction

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and less wasteful processes. While not specifically detailed for this compound, research into catalytic methods for sulfonamide synthesis is ongoing. These methods could involve the use of transition metal catalysts to facilitate the coupling of starting materials under milder conditions, thereby reducing energy consumption and the formation of byproducts.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, represent another strategy to enhance the sustainability of the process. This approach minimizes the need for purification of intermediates, which in turn reduces solvent usage and waste generation.

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches

The following table outlines a hypothetical comparison between a traditional and a greener synthetic approach for this compound, based on general principles of green sulfonamide synthesis.

| Feature | Traditional Approach | Greener Approach |

| Starting Material | 3-iodo-4-methylaniline | 3-iodo-4-methylaniline |

| Solvent (Step 1) | Organic Solvents (e.g., Dichloromethane) | Water |

| Reagents (Step 1) | Sodium nitrite, Copper(I) chloride, SO2 | Potentially catalytic system, aqueous conditions |

| Solvent (Step 2) | Organic Solvents (e.g., THF, Dichloromethane) | Water |

| Base (Step 2) | Organic Base (e.g., Triethylamine) | Inorganic Base (e.g., Sodium Bicarbonate) or Base-free |

| Waste Profile | Higher, includes organic solvents and copper waste | Lower, primarily aqueous waste |

| Energy Consumption | Potentially higher due to heating/cooling cycles | Potentially lower with catalytic methods |

| Overall Efficiency | Variable, may require multiple purifications | Potentially higher with one-pot strategies |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product purity. Continued research into catalytic systems and the use of benign reaction media will be instrumental in developing even more eco-friendly synthetic routes for this and other important sulfonamide-containing compounds.

Mechanistic Investigations of Reactions Involving 3 Iodo N,4 Dimethylbenzene 1 Sulfonamide Precursors

Mechanisms of Carbon-Nitrogen Bond Formation in Sulfonamide Synthesis

The formation of the sulfonamide linkage is a critical step in the synthesis of the target molecule's precursor, N,4-dimethylbenzene-1-sulfonamide. This transformation can be achieved through various methods, primarily involving transition metal catalysis or radical-mediated pathways.

Role of Organometallic Intermediates in Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.govresearchgate.net In the context of synthesizing an N-aryl sulfonamide, this reaction would typically involve the coupling of an aryl halide with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. rsc.orgrsc.orgacsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of steps involving organometallic palladium intermediates:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., an aryl iodide or bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of phosphine (B1218219) ligands is crucial at this stage, with bulky, electron-rich ligands generally promoting the reaction. rsc.org

Amine Coordination and Deprotonation: The sulfonamide then coordinates to the palladium(II) center. In the presence of a base, the sulfonamide is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-N bond of the N-aryl sulfonamide and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine. nih.gov The choice of ligand and reaction conditions plays a critical role in minimizing such side reactions. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in promoting the desired coupling. rsc.org

Table 1: Key Steps in the Buchwald-Hartwig Amination for Sulfonamide Synthesis

| Step | Description | Key Intermediates |

| Oxidative Addition | An aryl halide adds to a Pd(0) complex. | Pd(II)-aryl halide complex |

| Amine Coordination | The sulfonamide coordinates to the Pd(II) center. | Pd(II)-aryl-sulfonamide complex |

| Deprotonation | A base removes a proton from the sulfonamide nitrogen. | Pd(II)-aryl-amido complex |

| Reductive Elimination | The C-N bond is formed, and the product is released. | N-Aryl sulfonamide, Pd(0) catalyst |

Radical Pathways in Sulfonamide Coupling Reactions

In addition to transition metal-catalyzed methods, radical-mediated reactions have emerged as a powerful alternative for the construction of C-N bonds in sulfonamides. These reactions can be initiated through various means, including photocatalysis and electrochemistry, and offer the advantage of often proceeding under mild, transition-metal-free conditions. rsc.orgmdpi.com

Photocatalytic Approaches: Visible-light photocatalysis can be utilized to generate radical intermediates that lead to the formation of sulfonamides. In a typical scenario, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) process. For instance, an aryl halide can be reduced by the excited photocatalyst to form an aryl radical. This aryl radical can then be trapped by a sulfonamide or its derivative to forge the C-N bond. mdpi.com

Electrochemical Methods: Electrochemical synthesis provides another avenue for generating radical intermediates for sulfonamide formation. Anodic oxidation can be used to generate a sulfonyl radical from a sulfinate precursor. This sulfonyl radical can then undergo a cascade of reactions, including addition to an alkene or alkyne, followed by cyclization and subsequent C-N bond formation. rsc.orgresearchgate.net Alternatively, the direct oxidative coupling of thiols and amines can be achieved electrochemically, where radical intermediates are key to the transformation. mdpi.com

Table 2: Comparison of Radical Pathways for Sulfonamide Synthesis

| Pathway | Initiation Method | Key Intermediates | Advantages |

| Photocatalysis | Visible light absorption by a photocatalyst | Aryl radicals, Sulfonamidyl radicals | Mild conditions, Transition-metal-free options |

| Electrochemistry | Anodic oxidation | Sulfonyl radicals, Aminium radical cations | Avoids chemical oxidants, High efficiency |

Detailed Understanding of Electrophilic Aromatic Substitution for Iodination

The introduction of an iodine atom onto the N,4-dimethylbenzene-1-sulfonamide precursor proceeds via an electrophilic aromatic substitution (EAS) mechanism. Iodine itself is a weak electrophile, so an activating agent or a more potent iodine source is typically required. figshare.comorganic-chemistry.org Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent. organic-chemistry.org

The mechanism involves the generation of a strong electrophilic iodine species, often denoted as I+. This electrophile is then attacked by the electron-rich aromatic ring of the N,4-dimethylbenzene-1-sulfonamide. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom bearing the iodine, yielding the final iodinated product. nih.gov

Analysis of Regioselectivity and Stereoselectivity in Multi-Substituted Benzene (B151609) Systems

In the electrophilic iodination of N,4-dimethylbenzene-1-sulfonamide, the regioselectivity of the reaction is dictated by the directing effects of the two existing substituents: the methyl group at the 4-position and the N-methylsulfonamido group at the 1-position.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group. nih.gov It donates electron density to the aromatic ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

In the case of N,4-dimethylbenzene-1-sulfonamide, the two substituents have opposing directing effects. The methyl group directs to the 2- and 3-positions (ortho and meta to the sulfonamido group), while the N-methylsulfonamido group, if it directs meta, would favor the 3- and 5-positions. The activating nature of the methyl group is likely to dominate, favoring substitution at the positions ortho to it. Therefore, the primary product expected is 3-iodo-N,4-dimethylbenzene-1-sulfonamide, with the 2-iodo isomer being a potential minor product. Steric hindrance from the bulky sulfonamido group would likely disfavor substitution at the 2-position.

Elucidation of Competing Reaction Pathways

During the synthesis of this compound, several competing reaction pathways can lead to the formation of undesired byproducts.

In the sulfonamide formation step via Buchwald-Hartwig amination, a potential side reaction is the hydrodehalogenation of the aryl halide starting material. nih.gov

During the iodination step, over-iodination to form di- or tri-iodinated products is a possibility, especially with highly activated aromatic rings or harsh reaction conditions. The reversibility of electrophilic iodination under strongly acidic conditions can also be a competing process. acsgcipr.org Furthermore, oxidation of the methyl group or other sensitive functionalities on the molecule could occur if strong oxidizing agents are used to generate the electrophilic iodine species. acsgcipr.org Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired mono-iodinated product.

Chemical Transformations and Derivatization of 3 Iodo N,4 Dimethylbenzene 1 Sulfonamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 3-iodo-N,4-dimethylbenzene-1-sulfonamide is the most reactive site for transformations involving the aromatic ring. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and for the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org The aryl iodide in the target molecule is a highly reactive electrophile for these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds and is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. libretexts.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, typically with trans selectivity. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent. wikipedia.org Palladium or nickel catalysts are employed for this transformation, which is notable for its high functional group tolerance and ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, often referred to as Ullmann-type reactions, are classical methods for forming bonds between aryl halides and various nucleophiles. wikipedia.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of soluble copper catalysts and specialized ligands. wikipedia.orgorganic-chemistry.org

C-C Bond Formation (Ullmann Reaction): The classic Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of excess copper at high temperatures to form a symmetric biaryl compound. organic-chemistry.org

C-N Bond Formation (Goldberg and Buchwald-Hartwig-type Reactions): The Ullmann condensation can be used to form C-N bonds by reacting the aryl iodide with amines, amides, or sulfonamides. wikipedia.org Modern protocols often use copper(I) salts (like CuI) as catalysts, along with ligands such as amino acids or diamines, allowing the reactions to proceed under milder conditions. nie.edu.sgresearchgate.netnih.gov This provides a direct route to N-arylated sulfonamide derivatives.

C-O Bond Formation (Ullmann Ether Synthesis): This reaction involves coupling the aryl iodide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base to form an aryl ether. wikipedia.orgorganic-chemistry.org The use of ligands like N,N-dimethylglycine can facilitate this transformation at lower temperatures. organic-chemistry.org

C-S Bond Formation: Aryl thioethers can be synthesized by the copper-catalyzed coupling of aryl iodides with thiols or their corresponding thiolates. nih.gov This Ullmann-type S-arylation is an effective method for creating aryl-sulfur bonds. nih.gov

Formation of Organometallic Reagents

The aryl iodide moiety can be converted into highly nucleophilic organometallic reagents, which can then react with a wide range of electrophiles.

Grignard Reagents: Treatment of this compound with magnesium metal (typically activated) in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent (Ar-MgI). adichemistry.comwikipedia.org The formation of Grignard reagents requires anhydrous conditions as they are highly sensitive to moisture. wikipedia.org The presence of the acidic N-H proton on the sulfonamide group would be incompatible with Grignard reagent formation, necessitating protection of the sulfonamide nitrogen prior to the reaction.

Organolithium Reagents: Organolithium reagents can be prepared from aryl iodides via halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. Similar to Grignard reagents, the acidic sulfonamide proton would need to be protected before attempting this transformation.

Organozinc Reagents: As precursors for the Negishi coupling, organozinc reagents can be prepared from aryl iodides. This can be achieved through direct insertion of zinc metal or via transmetalation from an organolithium or Grignard reagent. wikipedia.org A key advantage of organozinc reagents is their higher tolerance for functional groups compared to the more reactive Grignard and organolithium compounds.

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NHCH₃) also offers opportunities for derivatization, primarily through reactions at the nitrogen atom, but also involving the sulfur center.

Further N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

The nitrogen atom of the N-methylsulfonamide is nucleophilic after deprotonation and can react with various electrophiles.

N-Alkylation: In the presence of a base, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions with alkyl halides or other alkylating agents to introduce a second substituent on the nitrogen, yielding a tertiary sulfonamide.

N-Arylation: The nitrogen atom can also be arylated using several methods. Copper-catalyzed Ullmann-type conditions or palladium-catalyzed Buchwald-Hartwig amination can be employed to couple the sulfonamide with another aryl halide. nih.govresearchgate.net Additionally, transition-metal-free methods using o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF have been developed for the N-arylation of sulfonamides under mild conditions. nih.govorganic-chemistry.org

Table 2: N-Arylation Methods for Sulfonamides

| Method | Reagents | Key Features |

| Ullmann-Type Coupling | Aryl Halide, Cu catalyst, Ligand, Base | Classic method, often requires high temperatures but improved by ligands. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst, Ligand, Base | Broad scope, generally milder conditions than Ullmann. |

| Transition-Metal-Free | o-Silylaryl Triflate, CsF | Mild conditions, avoids transition metal catalysts. nih.govorganic-chemistry.org |

Reactions at the Sulfur Atom

While the sulfur atom in a sulfonamide is in a high oxidation state (S(VI)) and generally stable, specific transformations are possible.

Reduction: The reduction of sulfonamides to the corresponding amines is a challenging transformation that typically requires harsh reducing agents like lithium aluminum hydride (LiAlH₄). The stability of the sulfonamide group makes it a useful protecting group for amines that can be removed under specific conditions.

Oxidation to Sulfone Derivatives: The term "oxidation to sulfone derivatives" is chemically imprecise for a sulfonamide, as the sulfur atom is already in the +6 oxidation state, analogous to a sulfone (R-SO₂-R'). The sulfonamide group (R-SO₂-NR'R'') is itself a derivative of sulfonic acid and is resistant to further oxidation at the sulfur center.

Conversion to Sulfonyl Fluorides: A notable transformation is the direct conversion of the aryl iodide moiety into a sulfonyl fluoride. A one-pot, palladium-catalyzed reaction has been developed that utilizes a sulfur dioxide surrogate (DABSO) and an electrophilic fluorinating agent (Selectfluor) to convert aryl iodides into aryl sulfonyl fluorides in good to excellent yields. theballlab.comresearchgate.net This reaction proceeds via a sulfinate intermediate. researchgate.net Sulfonyl fluorides are valuable synthetic intermediates, known for their high stability and unique reactivity compared to the more common sulfonyl chlorides. theballlab.comtheballlab.com

Sulfonamide as a Directing Group or Leaving Group in Aromatic Transformations

The sulfonamide group (-SO₂NHCH₃) in this compound primarily functions as a meta-directing group in electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.comunizin.orgleah4sci.comlibretexts.org The deactivating effect is a consequence of the electron-withdrawing inductive effect of the sulfonyl group.

While typically a stable functional group, under specific and often forcing conditions, the sulfonamide moiety or a derivative thereof can act as a leaving group. For instance, in certain nucleophilic aromatic substitution (SₙAr) reactions, particularly with highly activated aromatic systems or through radical-mediated pathways, the sulfonamide group can be displaced. ucl.ac.uk However, in the context of this compound, the presence of the highly reactive iodo group generally precludes reactions where the sulfonamide would act as a leaving group.

More commonly, the sulfonamide group can be utilized as a directing group in ortho-lithiation reactions. The ability of the sulfonamide to coordinate with organolithium bases can direct deprotonation to the adjacent ortho position (C-2), enabling the introduction of various electrophiles at that site. This directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. organic-chemistry.org

| Transformation Type | Role of Sulfonamide | Typical Reagents and Conditions | Product Type |

| Electrophilic Aromatic Substitution | Meta-directing group | HNO₃/H₂SO₄, Br₂/FeBr₃ | Meta-substituted product |

| Directed Ortho-Metalation | Directing group | n-BuLi, s-BuLi, -78 °C | 2-substituted derivative |

| Nucleophilic Aromatic Substitution | Leaving group (uncommon) | Strong nucleophiles, harsh conditions | Product of sulfonamide displacement |

Chemoselectivity and Ortho-Effects in Multifunctionalized Systems

The presence of multiple functional groups on the benzene (B151609) ring of this compound necessitates careful consideration of chemoselectivity in its reactions. The relative reactivity of the iodo, sulfonamide, and methyl groups dictates the outcome of a given transformation.

Selective Reactivity Control of Iodide versus Sulfonamide

In the majority of synthetic applications involving this compound, the carbon-iodine bond is the primary site of reactivity. Aryl iodides are well-established precursors for a vast array of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netnih.govnih.gov The C-I bond is significantly weaker than the C-S and C-N bonds within the sulfonamide group, making it more susceptible to oxidative addition by transition metal catalysts. acs.org

This inherent difference in reactivity allows for the selective functionalization of the C-3 position without affecting the sulfonamide moiety. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid would selectively replace the iodine atom, leaving the sulfonamide group intact.

Conversely, reactions targeting the sulfonamide group, such as N-alkylation or modification of the sulfonyl group, can be performed while preserving the iodo substituent, provided that the reaction conditions are not conducive to C-I bond cleavage. For instance, deprotonation of the sulfonamide nitrogen with a non-nucleophilic base followed by quenching with an alkyl halide would lead to N-alkylation without disturbing the iodo group.

| Reaction Type | Reagent | Reactive Site | Product |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, base | C-I | 3-Aryl-N,4-dimethylbenzene-1-sulfonamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-I | 3-Alkynyl-N,4-dimethylbenzene-1-sulfonamide |

| N-Alkylation | NaH, R-X | N-H of sulfonamide | 3-Iodo-N-alkyl-N,4-dimethylbenzene-1-sulfonamide |

Influence of Methyl Substituents on Reaction Outcomes

The methyl groups at the N and C-4 positions exert both electronic and steric influences on the reactivity of this compound. The N-methyl group primarily introduces steric hindrance around the sulfonamide nitrogen, which can modulate its nucleophilicity and the acidity of the N-H proton. nih.gov

The C-4 methyl group, being an electron-donating group, has a more pronounced effect on the aromatic ring. scielo.org.mx It activates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions through its ortho- and para-directing effects. masterorganicchemistry.comunizin.orglibretexts.org However, given the strong meta-directing influence of the sulfonamide group, the directing effects of the methyl group are often secondary.

Sterically, the C-4 methyl group can influence the approach of reagents to the adjacent C-3 and C-5 positions. numberanalytics.comrsc.org In reactions involving the iodo group at C-3, the ortho-methyl group at C-4 can sterically hinder the transition state of cross-coupling reactions, potentially leading to lower reaction rates compared to an un-substituted analogue. acs.org This steric hindrance can be particularly significant in reactions involving bulky coupling partners or ligands on the metal catalyst.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Reactivity |

| N-Methyl | - | Weakly electron-donating | Hindrance around the sulfonamide | Modulates N-H acidity and nucleophilicity |

| C-4 Methyl | 4 | Electron-donating (activating) | Hindrance at C-3 and C-5 | Influences electrophilic substitution and sterically hinders reactions at C-3 |

Computational and Theoretical Investigations of 3 Iodo N,4 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. For sulfonamides, DFT has been successfully used to calculate molecular geometries, vibrational frequencies, and electronic properties, often showing good agreement with experimental data. researchgate.netnih.gov Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for these calculations. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For 3-iodo-N,4-dimethylbenzene-1-sulfonamide, the HOMO would likely be distributed over the electron-rich aromatic ring, influenced by the methyl and iodo substituents. The LUMO would be expected to have significant contributions from the electron-withdrawing sulfonamide group. Analysis of these orbitals would identify the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative FMO Properties for this compound This table presents hypothetical values based on typical findings for related substituted benzenesulfonamides to illustrate the expected data from a DFT calculation.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.8 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Suggests moderate chemical stability. |

Energy Profile Calculations for Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction mechanism and kinetics.

If applied to this compound, these calculations could be used to investigate its synthesis pathways, potential degradation mechanisms, or its interactions with biological targets. For instance, the mechanism of action of many sulfonamide drugs involves the inhibition of enzymes, and energy profile calculations could elucidate the binding process and the transition states involved.

Acidity and Basicity (pKa) Predictions of the Sulfonamide Proton

The acidity of the proton on the sulfonamide nitrogen is a crucial property, influencing the molecule's solubility, membrane permeability, and receptor-binding interactions at physiological pH. Computational methods can accurately predict the pKa of this proton. One advanced approach establishes a strong linear correlation between equilibrium bond lengths within the sulfonamide group (such as the S-N bond) and their experimental aqueous pKa values. researchgate.netchemrxiv.orgrsc.org These models, developed using DFT calculations on various classes of sulfonamides, provide a powerful predictive tool, sometimes even correcting erroneous experimental values. researchgate.netrsc.org

For this compound, the pKa would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the iodo and sulfonyl groups would be expected to increase the acidity of the N-H proton compared to an unsubstituted benzenesulfonamide.

Table 2: Predicted pKa Value for the Sulfonamide Proton This table provides a hypothetical pKa value based on computational models developed for substituted aryl sulfonamides. rsc.org

| Compound | Method | Predicted pKa |

| This compound | Bond Length Correlation (DFT) | 9.5 - 10.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred conformations of a molecule in different environments (e.g., in aqueous solution or bound to a protein) and characterize its non-covalent interactions. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the rotational barriers around key bonds, such as the C-S and S-N bonds, and identify the most stable conformers in solution.

Study Solvation: Model how water molecules arrange around the solute, providing insights into its solubility.

Simulate Receptor Binding: If a biological target is known, MD simulations can model the stability of the ligand-protein complex, identifying key hydrogen bonds and hydrophobic interactions that stabilize the binding, which is a common approach in drug design involving sulfonamides. nih.govmdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can reliably predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. DFT calculations can provide theoretical spectra that, when compared with experimental results, confirm the molecular structure. nih.gov

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific functional groups. For this compound, this would include the characteristic symmetric and asymmetric stretching vibrations of the SO2 group, the N-H stretch, and various aromatic C-H and C=C vibrations. nih.govrsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. The predicted chemical shift for the sulfonamide N-H proton, for example, can be sensitive to the computational model and solvent effects. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which helps in interpreting UV-Vis spectra.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents representative theoretical values based on DFT calculations performed on analogous sulfonamide structures. nih.govrsc.orgresearchgate.net

| Spectroscopy Type | Feature | Predicted Value |

| IR | SO₂ Asymmetric Stretch | 1320 - 1345 cm⁻¹ |

| SO₂ Symmetric Stretch | 1145 - 1185 cm⁻¹ | |

| N-H Stretch | 3230 - 3390 cm⁻¹ | |

| ¹H NMR | N-H Proton | 8.0 - 10.5 ppm |

| Aromatic Protons | 7.0 - 8.5 ppm | |

| N-CH₃ Protons | 2.5 - 3.0 ppm | |

| UV-Vis | λmax (Electronic Transition) | 250 - 280 nm |

Application As a Synthetic Building Block and Chemical Precursor

Role in the Construction of Complex Organic Molecules

The presence of both an aryl iodide and a sulfonamide group within the same molecule provides two distinct points for chemical modification, rendering 3-iodo-N,4-dimethylbenzene-1-sulfonamide a highly valuable precursor for the synthesis of complex organic structures.

Synthesis of Novel Heterocyclic Systems

The ortho-relationship between the iodo and sulfonamide groups in analogous compounds is particularly well-suited for the construction of various nitrogen- and sulfur-containing heterocyclic systems. Palladium-catalyzed intramolecular cyclization reactions are a common strategy employed for this purpose. For instance, N-substituted-2-iodoarylsulfonamides can undergo intramolecular C-N bond formation to yield valuable heterocyclic scaffolds.

A prime example is the synthesis of benzothiazines. Starting from ortho-haloarylsulfonamides, intramolecular cyclization can be achieved through various catalytic systems. While direct examples with this compound are not extensively documented, analogous transformations with S-(o-halophenyl)-S-methyl sulfoximines in the presence of copper salts have been shown to produce benzothiazines. arkat-usa.org This suggests a similar potential for the target compound, likely proceeding through an initial N-arylation followed by an intramolecular cyclization.

Furthermore, palladium-catalyzed reactions of N-allyl-2-iodo-N-methylbenzenesulfonamides have been demonstrated to yield indolines and other related nitrogen heterocycles through cascade processes. This highlights the potential of introducing an allyl or a similar unsaturated moiety onto the nitrogen of this compound to facilitate the synthesis of a variety of fused heterocyclic systems.

| Starting Material Analogue | Reaction Type | Heterocyclic Product | Catalyst/Reagent | Reference |

| S-(o-halophenyl)-S-methyl sulfoximine | Intramolecular N-arylation | Benzothiazine | Copper salts | arkat-usa.org |

| ortho-bromocinnamates and N-H sulfoximines | Buchwald-Hartwig followed by Michael addition | Benzothiazines | Palladium catalyst | nih.gov |

| N-allyl-2-iodo-N-methylbenzenesulfonamides | Cascade Heck reaction | Indolines | Palladium catalyst |

This table presents examples of heterocyclic synthesis using compounds structurally related to this compound, illustrating its potential applications.

Use in Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of chemical compounds from a common starting material. The sulfonamide group in this compound can act as a directing group for C-H functionalization, enabling the introduction of various substituents at specific positions on the aromatic ring. arkat-usa.orgresearchgate.net This approach allows for the late-stage diversification of the core structure, leading to the creation of extensive chemical libraries for drug discovery and other applications. arkat-usa.orgresearchgate.net

By employing different catalytic systems, a range of transformations such as olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation can be achieved on the aromatic ring directed by the sulfonamide moiety. arkat-usa.orgresearchgate.net The aryl iodide functionality can then be utilized for further modifications through cross-coupling reactions, adding another layer of diversity to the synthesized library. This dual reactivity makes this compound an ideal scaffold for diversity-oriented synthesis. nih.govscispace.comnih.govresearchgate.netresearchgate.net

Development of New Synthetic Methodologies and Catalytic Systems

The unique reactivity of the aryl iodide and sulfonamide functionalities in this compound makes it a valuable substrate for the development and exploration of novel synthetic methods and catalytic cycles.

Participation in Cascade or Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly efficient strategies for building molecular complexity. organic-chemistry.orgwikipedia.org The bifunctional nature of this compound makes it an excellent candidate for such transformations.

For instance, palladium-catalyzed three-component reactions involving an aryl iodide, a sulfur dioxide source (like DABSO), and an amine can lead to the formation of sulfonamides. researchgate.net While this would be a synthesis of a similar compound, the principles can be extended to more complex MCRs where this compound acts as the aryl iodide component.

The Ugi four-component reaction, a well-known MCR, typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orgmdpi.com While a direct role for this compound in a classical Ugi reaction is not immediately apparent, its derivatives could potentially participate. For example, if the sulfonamide nitrogen were part of a primary amine, it could act as the amine component. Alternatively, the aryl iodide could be transformed into a component suitable for an Ugi or a related MCR, for example, by conversion to an aldehyde or carboxylic acid. The synthesis of quinazolinones from ortho-iodoanilines via carbonylative coupling with cyanamide (B42294) is an example of how the iodo- and amino- functionalities in close proximity can be exploited in multicomponent settings. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reactants (General) | Product Type | Key Features |

| Palladium-catalyzed Aminosulfonylation | Aryl iodide, SO2 source, Amine | Sulfonamides | Efficient C-S and S-N bond formation |

| Ugi Four-Component Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides | High atom economy and diversity |

| Carbonylative Coupling/Cyclization | ortho-Iodoaniline, Cyanamide, CO source | 2-Aminoquinazolinones | Domino reaction for heterocycle synthesis |

This table summarizes key multicomponent reactions where substrates analogous to this compound could be employed.

Exploration of New Catalytic Cycles Utilizing Aryl Iodide or Sulfonamide Functionality

The aryl iodide moiety of this compound is a key player in numerous catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions. The fundamental steps of these cycles typically involve oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation and reductive elimination. dntb.gov.ua

The presence of the N,4-dimethylsulfonamide group can influence the reactivity of the aryl iodide and the stability of the organopalladium intermediates in these catalytic cycles. This can be exploited to develop new and more efficient cross-coupling methodologies. For example, the sulfonamide group could act as a coordinating ligand, influencing the regioselectivity and efficiency of the catalytic process.

Furthermore, the exploration of novel catalytic cycles that directly functionalize the sulfonamide group is an active area of research. While the S-N bond is generally stable, catalytic methods for its cleavage and functionalization are being developed. This compound could serve as a valuable substrate to study such transformations, where the aryl iodide can be used as a handle to monitor the reaction progress or to introduce reporter groups.

Future Research Directions and Emerging Trends

Development of More Efficient and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine, a process that can generate stoichiometric amounts of waste. Future research will likely prioritize the development of more atom-economical routes to 3-iodo-N,4-dimethylbenzene-1-sulfonamide. This involves minimizing byproducts and maximizing the incorporation of reactant atoms into the final product.

One promising approach is the direct C-H amination of 3-iodo-4-methylbenzenesulfonic acid or its derivatives. This would bypass the need to generate a sulfonyl chloride intermediate. Additionally, methods that utilize catalytic amounts of reagents are highly desirable. For instance, iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides represents a metal-free and efficient strategy. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for Atom Economy

| Route | Starting Materials | Key Reagents | Byproducts | Theoretical Atom Economy |

| Classical Route | 3-iodo-4-methylbenzenesulfonyl chloride, Methylamine (B109427) | Base (e.g., Pyridine) | Pyridinium hydrochloride | Moderate |

| C-H Amination | 3-iodo-4-methylbenzenesulfonic acid, Methylamine | Catalyst, Oxidant | Water | High |

| Hydrazide Route | 3-iodo-4-methylbenzenesulfonyl hydrazide, Methyl source | Iodine catalyst, Oxidant | Nitrogen, Water | High |

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of this compound involves the formation of both a C-I bond and a sulfonamide linkage. Future research will likely focus on novel catalytic systems that can achieve these transformations with high efficiency and selectivity.

Transition metal catalysis, particularly with palladium, copper, and iron, has been instrumental in forming C-S and C-N bonds. thieme-connect.com For the iodination step, regioselective methods are crucial. While direct iodination of N,4-dimethylbenzene-1-sulfonamide could be explored, controlling the regioselectivity to obtain the 3-iodo isomer is a significant challenge. Iron catalysis with N-iodosuccinimide (NIS) has shown promise for regioselective para-iodination of activated arenes, a strategy that could be adapted. thieme-connect.com Furthermore, iodine-catalyzed methods for sulfonamide synthesis from sulfonyl hydrazides and amines offer a greener alternative to traditional approaches. rsc.orgrsc.org

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Transformation | Catalytic System | Potential Advantages |

| Iodination | Fe(OTf)₂ / NIS | High regioselectivity for some substrates |

| Sulfonamidation | CuI / L-proline | Good yields for cross-coupling of aryl iodides and sulfonamides |

| Sulfonamidation | I₂ / TBHP | Metal-free, mild conditions |

Studies on Regioselective and Enantioselective Synthesis

For many applications, particularly in pharmaceuticals, the precise three-dimensional arrangement of atoms is critical. While this compound itself is not chiral, derivatives or precursors could be, necessitating enantioselective synthetic methods. Future research could explore the introduction of chirality through catalytic asymmetric reactions. For instance, palladium-catalyzed atroposelective hydroamination has been used to construct axially chiral sulfonamides. acs.org

Regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. The iodination of N,4-dimethylbenzene-1-sulfonamide could potentially yield multiple isomers. Research into directing group strategies or the use of specific catalysts will be essential to selectively synthesize the 3-iodo isomer. The use of N-iodosuccinimide under neutral conditions has been shown to afford regioselective iodination of flavonoids based on the protecting group pattern, a concept that could be transferable.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, which offer advantages in terms of safety, scalability, and consistency. Flow chemistry, where reagents are continuously pumped through a reactor, is a key enabling technology in this shift. amt.uk The synthesis of sulfonamides has been successfully adapted to flow conditions, demonstrating rapid and eco-friendly production. acs.org

Future research on this compound will likely involve the development of integrated flow processes. This could involve a multi-step sequence where the starting materials are converted to the final product in a continuous stream without the need for isolating intermediates. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed to rapidly screen reaction conditions and optimize the synthesis. acs.org This approach not only accelerates the research and development process but also allows for on-demand production of the target compound. An electrochemical approach for the oxidative coupling of thiols and amines to form sulfonamides has also been shown to be scalable in flow reactors. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Sulfonamides

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat transfer, smaller reaction volumes improve safety |

| Scalability | Often requires re-optimization for larger scales | Readily scalable by running the system for longer |

| Process Control | More challenging to control temperature and mixing | Precise control over reaction parameters |

| Productivity | Limited by reactor size | Higher productivity for a given reactor volume |

Q & A

Q. What are the optimal synthetic routes for 3-iodo-N,4-dimethylbenzene-1-sulfonamide, and how can side reactions be minimized?

A common approach involves reacting 3-iodo-4-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base like triethylamine or pyridine to neutralize HCl . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize hydrolysis or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the sulfonamide product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Look for sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- NMR : The aromatic protons on the iodinated ring show distinct splitting patterns (e.g., doublets for para-substituted methyl groups), while the sulfonamide protons may appear as broad singlets .

- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 355.98 for C₈H₁₀INOS) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

Store at –20°C in amber vials to prevent photodegradation of the iodine substituent. Avoid aqueous or protic solvents, as sulfonamides can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for sulfonamide formation, helping identify solvent effects or catalytic intermediates. Molecular docking may also predict biological target interactions .

Q. How do steric and electronic effects of the iodine and methyl groups influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. However, steric hindrance from the N,4-dimethyl groups may slow transmetalation steps. Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to enhance catalytic efficiency .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-Response Analysis : Test across a wide concentration range (nM–μM) to differentiate specific inhibition from nonspecific toxicity.

- Structural Analogues : Compare with des-iodo or methyl-substituted derivatives to isolate electronic/steric contributions .

- Metabolic Stability Assays : Use liver microsomes to assess whether iodine removal via dehalogenases alters activity .

Q. What strategies are effective for resolving regiochemical ambiguities in electrophilic substitution reactions?

- Isotopic Labeling : Introduce deuterium at specific positions to track substituent migration via -NMR.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution patterns .

Q. How can the compound’s solubility be improved for in vivo studies without altering bioactivity?

- Prodrug Design : Convert the sulfonamide to a phosphate ester for enhanced aqueous solubility.

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility while minimizing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.